![molecular formula C20H21N3O2 B2683404 N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1110999-12-6](/img/structure/B2683404.png)
N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Description
N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, also known as EMA401, is a small molecule drug that has been developed to treat chronic pain conditions. It is a selective inhibitor of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Antitumor Activity
Quinazolinone derivatives, including those structurally related to N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, have shown significant antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, being more potent compared to the positive control 5-FU (Al-Suwaidan et al., 2016). Molecular docking methodologies indicated a similar binding mode to erlotinib, suggesting their mechanism of action might involve ATP binding site inhibition of specific kinases.
Antimicrobial Properties
Certain quinazolinone acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have demonstrated that specific compounds within this class exhibit significant activity against various bacterial and fungal strains, offering a basis for further exploration as antimicrobial agents (Patel & Shaikh, 2011).
Enzyme Inhibition and Molecular Docking Studies
The enzyme inhibitory potential of quinazolinone derivatives has been a subject of research, with some compounds showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies have rationalized the binding site interactions, highlighting the compounds' potential as inhibitors of these enzymes, which are key targets in Alzheimer's disease therapy (Riaz et al., 2020).
Applications in Drug Synthesis and Biomedical Research
The structural versatility of quinazolinone derivatives allows for their application in the synthesis of various bioactive compounds. For instance, amino-substituted quinazolinone derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the importance of the quinazolinone core in medicinal chemistry (Sami et al., 1995).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-18-21-16-8-6-5-7-15(16)20(23-18)25-12-19(24)22-17-11-13(2)9-10-14(17)3/h5-11H,4,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPFTPSAQCFEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide |
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